5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Overview
Description
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester are Factor Xa (FXa) inhibitors . FXa is a crucial enzyme in the blood coagulation cascade, and its inhibition can prevent thrombus formation .
Mode of Action
This compound interacts with its targets by acting as a reagent in the synthesis of diamide derivatives . These derivatives can inhibit FXa, thereby preventing the conversion of prothrombin to thrombin, a key step in blood clotting .
Biochemical Pathways
The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the formation of thrombin, thereby disrupting the cascade and preventing clot formation .
Result of Action
The molecular and cellular effects of the compound’s action include the prevention of thrombus formation . By inhibiting FXa, the compound disrupts the blood coagulation cascade, preventing the formation of blood clots .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . This interaction suggests that the compound could be useful in treating diseases related to inflammation and cell death.
Cellular Effects
The effects of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This activity indicates that the compound can modulate cell death pathways, potentially offering therapeutic benefits in conditions where cell death is dysregulated.
Molecular Mechanism
At the molecular level, 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It inhibits RIPK1 by binding to its active site, preventing the kinase from phosphorylating its substrates . This inhibition disrupts the necroptosis pathway, thereby reducing cell death and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it maintains its anti-necroptotic activity over extended periods, although the exact duration of its stability and activity can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity. At higher doses, it can exhibit toxic effects, including liver damage and altered metabolic functions . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported into cells, where it accumulates in specific compartments . This distribution pattern is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester is primarily in the cytoplasm, where it interacts with its target proteins . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the condensation of appropriate thiazole and pyridine precursors. One common method includes the Thorpe–Ziegler reaction, followed by Iodine-catalyzed dehydrogenative condensation, oxidation of sulfide, and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a topoisomerase I inhibitor, which could make it useful in cancer treatment.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other bioactive molecules, such as phosphatidylinositol 3-kinase inhibitors and stearoyl-CoA desaturase inhibitors.
Biological Research: It is used in studies related to enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar fused ring structure and are also investigated for their biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a different annulation pattern but exhibit similar pharmacological properties.
Uniqueness
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16/h4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGIYQHOOUSNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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